LY379268

mGluR2/3 Agonist Potency Comparison Receptor Pharmacology

Researchers select LY379268 for mGluR3-dependent neuroprotection studies confirmed by knockout models, where effects are abolished in mGlu3−/− mice. It is the superior tool for linking behavioral effects to mGluR2/3 receptor activation, as its reversal of PCP-induced behaviors is completely blocked by LY341495, unlike clozapine. LY379268 also uniquely increases cortical 5-HIAA, providing a distinct neurochemical profile versus atypical antipsychotics. Its mid-range potency in formalin pain models (between LY354740 and LY389795) enables dose-response and combination studies.

Molecular Formula C7H9NO5
Molecular Weight 187.15 g/mol
CAS No. 191471-50-8
Cat. No. B060723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY379268
CAS191471-50-8
Synonyms2-oxa-4-aminobicyclo(3.1.0)hexane-4,6-dicarboxylic acid
LY 379268
LY-379268
LY379268
Molecular FormulaC7H9NO5
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1C(C2C(C2O1)C(=O)O)(C(=O)O)N
InChIInChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1
InChIKeyYASVRZWVUGJELU-MDASVERJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY379268: A Potent and Brain-Penetrant mGluR2/3 Agonist for Preclinical Neuroscience Research


LY379268 is a highly potent, systemically active, and brain-penetrant orthosteric agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3) [1]. It is a member of the bicyclic amino acid class of mGluR agonists, characterized by a constrained oxabicyclo[3.1.0]hexane core that confers high affinity and selectivity over other mGluR subtypes [2].

Why LY379268 Cannot Be Readily Substituted by Other mGluR2/3 Agonists in Preclinical Research


While several agonists target the mGluR2/3 receptors, they are not functionally interchangeable. LY379268 exhibits a unique potency and behavioral selectivity profile compared to its closest analog, LY354740, and demonstrates distinct in vivo effects relative to atypical antipsychotics like clozapine [1]. It also shows a different pattern of action in neuroprotection models compared to more potent agonists like LY389795 [2]. These differences are not merely academic; they have direct consequences for experimental outcomes in models of psychosis, anxiety, pain, and neuroprotection. The quantitative evidence below delineates these specific, non-substitutable attributes that should guide scientific selection.

Quantitative Differentiation of LY379268: Head-to-Head Evidence Against Key Comparators


Superior Potency of LY379268 at mGluR2 and mGluR3 Compared to LY354740

LY379268 demonstrates significantly higher potency at both mGluR2 and mGluR3 receptors compared to its close structural analog, LY354740. In vitro functional assays show LY379268 is 5-fold more potent at mGluR2 and 16-fold more potent at mGluR3 than LY354740 [1]. This difference in intrinsic activity translates to lower effective doses in vivo and a distinct pharmacological profile.

mGluR2/3 Agonist Potency Comparison Receptor Pharmacology

Ranked In Vivo Potency in Pain Models: LY379268 vs. LY354740 and LY389795

In the formalin model of persistent pain in rats, the potency of three mGluR2/3 agonists for attenuating late-phase paw-licking behavior was ranked as follows: LY389795 > LY379268 > LY354740 [1]. This demonstrates that LY379268 occupies a specific efficacy niche—more potent than LY354740 but less potent than LY389795—which may be critical for studies where a particular level of target engagement is desired.

Pain Models In Vivo Efficacy mGluR2/3 Agonist

Differential Effect on Stress-Induced c-Fos Expression: LY379268 vs. LY354740

In a model of restraint stress, LY354740 (10 and 30 mg/kg, i.p.) significantly attenuated stress-induced c-Fos expression in the rat prelimbic and infralimbic cortex, whereas LY379268 (0.3–10 mg/kg, i.p.) had no effect [1]. This stark functional divergence indicates that the compounds engage different neural circuits or have distinct signaling biases in this paradigm.

Anxiolytic Mechanisms c-Fos Stress Response

Selective Behavioral Antagonism in a Model of Psychosis: LY379268 vs. Clozapine

In a rat model of psychosis, the ability of LY379268 to reverse phencyclidine (PCP)-induced motor behaviors is completely abolished by the mGluR2/3 antagonist LY341495. In contrast, the reversal of PCP behaviors by the atypical antipsychotic clozapine is not blocked by LY341495 [1]. This demonstrates a clear mechanistic distinction: LY379268 acts directly via mGluR2/3 receptors, whereas clozapine's action on PCP-induced behaviors involves other targets.

Antipsychotic Schizophrenia Model Phencyclidine (PCP)

Differential Neurochemical Effects in Brain: LY379268 vs. Clozapine and Risperidone

LY379268 (10 mg/kg s.c.) increased tissue levels of the serotonin metabolite 5-HIAA in the medial prefrontal cortex (mPFC) to 139% of basal levels, whereas the atypical antipsychotics clozapine (10 mg/kg s.c.) and risperidone (1 mg/kg s.c.) had no significant effect on this measure [1]. All three compounds increased dopamine metabolites to a similar extent in the mPFC.

Neurochemistry Dopamine Turnover Serotonin Turnover

Mechanistic Basis of Neuroprotection: mGlu3 vs. mGlu2 Mediation

Studies using knockout mice reveal that the neuroprotective effects of LY379268 against NMDA-induced excitotoxicity are mediated exclusively by mGlu3 receptors, not mGlu2 receptors [1]. In fact, activation of mGlu2 receptors in this context may be harmful. This nuanced receptor-subtype pharmacology is crucial for interpreting neuroprotection studies with this compound.

Neuroprotection Knockout Mice mGluR3

Optimal Research Applications for LY379268 Based on Differential Evidence


Mechanistic Studies of mGluR3-Mediated Neuroprotection

Researchers investigating neuroprotective pathways should select LY379268 as a tool to activate mGlu3-dependent mechanisms. Evidence from knockout studies demonstrates that its neuroprotective effects against excitotoxicity are abolished in mGlu3−/− mice but preserved in mGlu2−/− mice, establishing it as a functional probe for mGlu3-mediated processes [1]. This application is particularly relevant for studies of stroke, neurodegenerative diseases, or any condition involving excitotoxic neuronal death.

Behavioral Pharmacology in Psychosis Models Requiring mGluR2/3-Specific Antagonism

For experiments that require a clear link between an observed behavioral effect and mGluR2/3 receptor activation, LY379268 is the superior choice. Its reversal of PCP-induced behaviors is completely blocked by the mGluR2/3 antagonist LY341495, unlike the atypical antipsychotic clozapine whose effects are not reversed by this antagonist [2]. This makes LY379268 an essential tool for validating mGluR2/3-mediated antipsychotic-like effects in vivo.

Dissecting Serotonergic Contributions to Preclinical Antipsychotic Efficacy

Investigators aiming to differentiate the neurochemical pathways of potential antipsychotics should utilize LY379268. Unlike clozapine and risperidone, which do not significantly alter cortical 5-HIAA, LY379268 robustly increases this serotonin metabolite in the medial prefrontal cortex [3]. This unique profile makes it valuable for studies exploring the role of serotonin turnover in the behavioral effects of mGluR2/3 agonists.

Pain Research Requiring an Intermediate In Vivo Potency Agonist

In studies of persistent pain, the selection of an agonist with a defined potency rank is critical. LY379268 provides an intermediate in vivo efficacy profile, being more potent than LY354740 but less potent than LY389795 in the formalin model of pain [4]. This makes it a strategic tool for dose-response and combination studies where avoiding maximal receptor activation is desired, or for comparing the efficacy of new compounds against a well-characterized mid-range agonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY379268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.